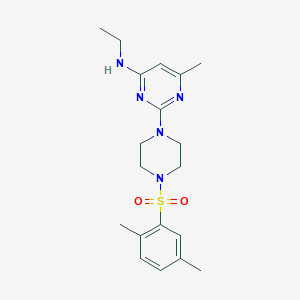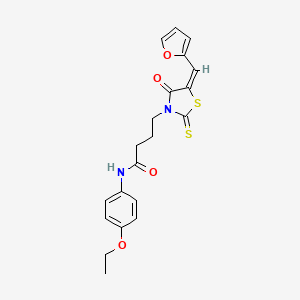![molecular formula C17H11Cl2N5O2S B2775607 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide CAS No. 894069-02-4](/img/structure/B2775607.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It’s a small molecule with a molecular weight of 281.32 . It’s used in the preparation of medicines for preventing or treating pulmonary inflammation and lung cancer .
Synthesis Analysis
The synthesis of this compound involves various synthetic routes. One typical method is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the use of commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazole ring substituted by a phenyl group . The InChI code for this compound is 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For example, one reaction involves the use of MeOH: CH (CH) 2 Cl 2 1: flash column chromatography of 20 gave compound 5 (0.27g) as a pale yellow oil in 52% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 200-201 . The 1H NMR spectrum, δ, ppm: 5.33 (2H, s, CH 2); 6.88–7.39 (10H, m, H Ar); 9.75 (1H, s, NH). 13 C NMR spectrum, δ C, ppm: 60.2 (CH 2); 117.1; 122.1; 125.4; 127.3; 127.6; 127.8; 129.8; 138.2; 153.8; 167.8 .Aplicaciones Científicas De Investigación
Anti-Asthmatic and Respiratory Diseases Treatment
Compounds bearing a ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamide structure have been synthesized and evaluated for their potential in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these, specific derivatives demonstrated potent anti-asthmatic activity, suggesting their significant value in treating asthma and other respiratory diseases. This investigation also discusses the structure-activity relationships within this compound series (Kuwahara et al., 1997).
Antiviral Activities
Research into triazolo[4,3-b]pyridazine derivatives has uncovered promising antiviral properties, particularly against the hepatitis A virus (HAV). Novel derivatives were synthesized, showing significant reduction in virus count, with some compounds exhibiting higher effectiveness compared to others. This highlights the potential of these compounds in antiviral therapies (Shamroukh & Ali, 2008).
Antimicrobial and Antifungal Properties
A study on new pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, has shown notable antimicrobial activity against various organisms. This includes both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, suggesting their potential use in treating bacterial and fungal infections (Hassan, 2013).
Anticancer and Antitumor Activities
Research into 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides has indicated moderate to high anticancer and anti-HIV activities. These findings suggest potential therapeutic applications in treating cancer and managing HIV infection (Brzozowski, 1998).
Propiedades
IUPAC Name |
3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O2S/c18-14-5-4-13(9-15(14)19)27(25,26)23-12-3-1-2-11(8-12)16-6-7-17-21-20-10-24(17)22-16/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOVVYAFMXGVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2775526.png)

![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)

![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)
![1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine](/img/structure/B2775539.png)
![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)

![2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2775542.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)
